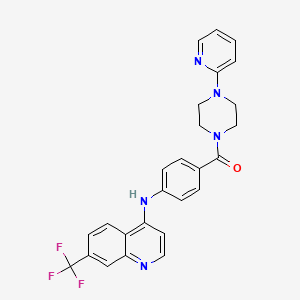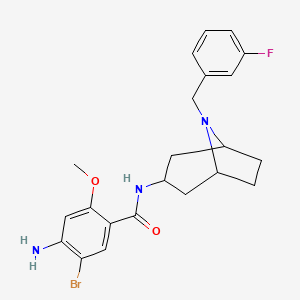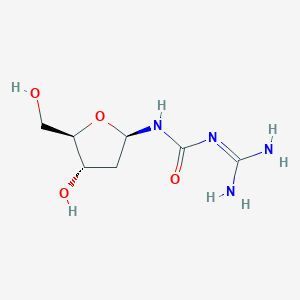
Decitabine Deformyl Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine deformyl impurity is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine acts as a nucleic acid synthesis inhibitor and is known for its instability in aqueous solutions, leading to the formation of various impurities, including the deformyl impurity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decitabine involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . During these processes, impurities such as the deformyl impurity can form due to hydrolytic degradation . The synthetic route typically involves the following steps:
Protection of Hydroxyl Groups: Protecting groups are added to the hydroxyl groups of the starting material to prevent unwanted reactions.
Glycosylation: The protected nucleoside is glycosylated to form the desired nucleoside analog.
Deprotection: The protecting groups are removed to yield the final product, decitabine.
Industrial Production Methods
In industrial settings, decitabine is produced as a lyophilized powder to enhance its stability . The production process involves the following steps:
Synthesis: The synthetic route described above is followed to produce decitabine.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Lyophilization: The purified product is lyophilized to remove water and prevent hydrolytic degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Decitabine deformyl impurity can undergo various chemical reactions, including:
Oxidation: Decitabine can undergo oxidation reactions, leading to the formation of oxidized impurities.
Substitution: Substitution reactions can occur, where functional groups in decitabine are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Various nucleophiles or electrophiles depending on the reaction.
Major Products Formed
The major products formed from these reactions include:
Deformyl Impurity: Formed through hydrolysis.
Oxidized Impurities: Formed through oxidation.
Substituted Products: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Decitabine deformyl impurity has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of decitabine deformyl impurity involves the following steps:
Formation: The impurity is formed through hydrolytic degradation of decitabine.
Interaction with DNA: Similar to decitabine, the deformyl impurity can be incorporated into DNA, leading to the inhibition of DNA methyltransferase.
DNA Hypomethylation: The inhibition of DNA methyltransferase results in DNA hypomethylation, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azacitidine: Another cytidine analog used in the treatment of myelodysplastic syndromes.
Guadecitabine: A prodrug of decitabine with improved stability.
Uniqueness
Decitabine deformyl impurity is unique due to its specific formation pathway and its impact on the stability and efficacy of decitabine . Unlike other impurities, the deformyl impurity is formed primarily through hydrolytic degradation, making it a significant concern in the formulation and storage of decitabine .
Eigenschaften
CAS-Nummer |
69304-65-0 |
|---|---|
Molekularformel |
C7H14N4O4 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1 |
InChI-Schlüssel |
VGUQMXPKKFTIJO-VPENINKCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O |
Kanonische SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)

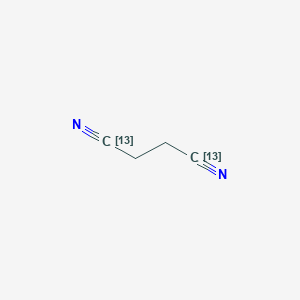
![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
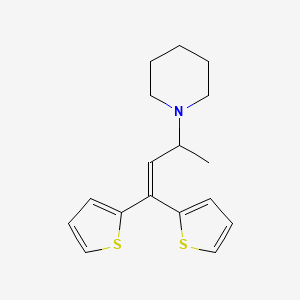
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)
